Pentacosane

Description

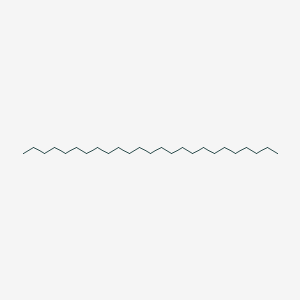

Pentacosane is an alkane consisting of an unbranched chain of 25 carbon atoms. It has a role as a semiochemical and a plant metabolite.

This compound has been reported in Euphorbia piscatoria, Vanilla madagascariensis, and other organisms with data available.

a pheromone of the tea weevil, Myllocerinus aurolineatus

Properties

IUPAC Name |

pentacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNWIILGEFFOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52 | |

| Record name | N-PENTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060882 | |

| Record name | Pentacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Constituent of many naturally occurring waxes. A colorless solid at ambient conditions., Colorless solid; [CAMEO] White solid; [Alfa Aesar MSDS] | |

| Record name | N-PENTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentacosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

755.4 °F at 760 mmHg (NTP, 1992), 401.9 °C | |

| Record name | N-PENTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

120 °C (248 °F) - closed cup | |

| Record name | n-Pentacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzene, chloroform | |

| Record name | n-Pentacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8012 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.812 g/cu cm at 20 °C | |

| Record name | N-PENTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.51X10-6 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Pentacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

629-99-2 | |

| Record name | N-PENTACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentacosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BON9H94Y8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Pentacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53.3 °C | |

| Record name | n-Pentacosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Pentacosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Pentacosane (C25H52) is a long-chain saturated hydrocarbon, an alkane with 25 carbon atoms.[1] It is a waxy, colorless solid at room temperature and is a natural constituent of many plant waxes, including those from coconuts, avocados, and ginkgo nuts.[1][2] As a well-defined, high-purity long-chain alkane, n-pentacosane serves as a valuable reference standard in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).[1] Its hydrophobic nature also lends it to applications in the development of water-resistant coatings and membranes.[1] Furthermore, its potential use in drug delivery systems, such as in the formation of nanoparticles or liposomes to enhance drug solubility and controlled release, is an area of emerging research.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of n-pentacosane, complete with experimental protocols and data presented for ease of reference.

Physicochemical Properties

The key physicochemical properties of n-pentacosane are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its application in research and development.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C25H52 | [1][3] |

| Molecular Weight | 352.68 g/mol | [1][4] |

| Appearance | White, waxy solid; colorless solid at ambient conditions | [1][5][6] |

| Melting Point | 53-56 °C (lit.) | [1][7][3][8] |

| Boiling Point | 401.9 °C at 760 mmHg; 169-170 °C at 0.05 mmHg (lit.) | [1][3][8] |

| Density | 0.778 g/cm³; 0.812 g/cm³ at 20 °C | [3][5][8][9] |

| Flash Point | >110 °C (>230 °F) | [7][3][5][6][8] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | Practically insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in benzene, chloroform, and toluene | [1][3][5][9] |

| LogP (Octanol-Water Partition Coefficient) | 9.99850 - 13.1 | [1][7][9] |

Optical and Thermodynamic Properties

| Property | Value | Reference |

| Refractive Index | 1.4380 | [3][5][8][10] |

| Vapor Pressure | 1.51 x 10⁻⁶ mmHg at 25 °C (extrapolated) | [7][9] |

| Enthalpy of Fusion | 55.53 kJ/mol | [4] |

| Standard Gibbs Free Energy of Formation | 159.62 kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (gas) | -559.33 kJ/mol | [4] |

Experimental Protocols

The following are generalized, detailed methodologies for the determination of key physicochemical properties of solid organic compounds like n-pentacosane.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid n-pentacosane transitions to a liquid.

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

Procedure:

-

Ensure the n-pentacosane sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point of n-pentacosane.

-

Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures.[12]

Determination of Boiling Point at Reduced Pressure

Objective: To determine the boiling point of n-pentacosane at a reduced pressure, which is necessary due to its high boiling point at atmospheric pressure.

Apparatus: Distillation flask, condenser, receiving flask, thermometer, vacuum source, manometer, heating mantle.

Procedure:

-

Place a sample of n-pentacosane in the distillation flask along with boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum source and a manometer.

-

Evacuate the system to the desired pressure (e.g., 0.05 mmHg).

-

Begin heating the distillation flask gently with the heating mantle.

-

Observe the temperature on the thermometer. The boiling point is the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb, resulting in a stable temperature reading.[7]

-

Record the stable temperature and the corresponding pressure from the manometer.

Determination of Density (Volume Displacement Method)

Objective: To determine the density of solid n-pentacosane.

Apparatus: Analytical balance, graduated cylinder, a liquid in which n-pentacosane is insoluble (e.g., water).

Procedure:

-

Weigh a sample of solid n-pentacosane using an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of the displacement liquid.

-

Carefully place the weighed n-pentacosane sample into the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out.

-

Record the new volume of the liquid in the graduated cylinder.

-

The volume of the n-pentacosane sample is the difference between the final and initial liquid volumes.

-

Calculate the density by dividing the mass of the sample by its volume.[4][13]

Determination of Solubility

Objective: To qualitatively determine the solubility of n-pentacosane in various solvents.

Apparatus: Test tubes, spatula, various solvents (e.g., water, ethanol, benzene, chloroform).

Procedure:

-

Place a small, accurately measured amount of n-pentacosane (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL).

-

Vigorously shake the test tube for a set period (e.g., 1 minute).

-

Visually inspect the mixture to see if the solid has dissolved. The absence of visible solid particles indicates solubility.[14]

-

If the substance appears to be soluble, gradually add more solute to determine the approximate saturation point.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Visualizations

The following diagrams illustrate the experimental workflow for characterizing the physicochemical properties of n-pentacosane and the logical relationships between these properties.

Caption: Experimental workflow for physicochemical characterization.

Caption: Relationships between physicochemical properties.

References

- 1. rudolphresearch.com [rudolphresearch.com]

- 2. byjus.com [byjus.com]

- 3. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]

- 4. wjec.co.uk [wjec.co.uk]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Pentacosane: A Key Player in Plant Metabolism and Chemical Communication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pentacosane (n-C25H52) is a long-chain aliphatic hydrocarbon that plays a dual role in the natural world. As a plant metabolite, it is a significant component of the epicuticular wax layer that protects plants from various environmental stresses. Simultaneously, it functions as a potent semiochemical, a chemical signal that mediates interactions between organisms. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, its quantitative distribution, and its multifaceted role as a semiochemical in insect behavior. Detailed experimental protocols for its extraction, analysis, and bioassays are also presented to facilitate further research in chemical ecology and drug development.

This compound as a Plant Metabolite

This compound is a constituent of the complex mixture of lipids that form the cuticular wax on the surfaces of many plants.[1][2] This waxy layer serves as a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack.

Biosynthesis of this compound in Plants

The biosynthesis of very-long-chain alkanes (VLCAs) like this compound in plants is a multi-step process that occurs primarily in the endoplasmic reticulum of epidermal cells. The pathway begins with the elongation of fatty acid precursors and culminates in the formation of alkanes.

The core of the alkane synthesis machinery is believed to be a multiprotein enzymatic complex.[3] Key components of this complex in the model plant Arabidopsis thaliana have been identified as ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3).[3][4] These proteins interact to catalyze the conversion of very-long-chain acyl-CoAs to VLCAs.[3] The process is thought to be redox-dependent, with cytochrome b5 isoforms (CYTB5s) acting as specific cofactors for CER1.[3] The proposed pathway involves the reduction of a very-long-chain fatty acid (VLFA) to an aldehyde, followed by a decarbonylation step to yield the final alkane with one less carbon atom than the aldehyde precursor.[5]

Caption: Proposed biosynthetic pathway of this compound in plants.

Quantitative Analysis of this compound in Plants

The concentration of this compound in the epicuticular wax varies significantly among plant species, and even between different organs of the same plant. The following table summarizes the quantitative data from various studies.

| Plant Species | Plant Part | This compound Concentration (% of total wax) | Reference |

| Ajuga chamaepitys subsp. laevigata | Leaves and Flowers | 1.86% | [6] |

| Tithonia diversifolia | Leaves | 22.01% | [7] |

| Rosa canina | Adaxial Leaf Epicuticular Wax | ~52% (of total alkanes) | [8] |

| Kalanchoe daigremontiana | Leaves | Present (part of C25-C27 alkanes) | [9] |

| Triticum aestivum | Leaves and Stems | Detected | [2] |

This compound as a Semiochemical

Semiochemicals are chemical signals that convey information between organisms. This compound has been identified as a key semiochemical in various insect-plant and insect-insect interactions, functioning as both a volatile and a contact pheromone.

Role in Insect-Plant Interactions

This compound present on the plant cuticle can act as a kairomone, a chemical cue that benefits the receiver. For some herbivorous insects, it may serve as a signal for host plant recognition and acceptance.[10] Conversely, for other insects, it can act as a deterrent.

Role in Insect-Insect Communication

This compound is a well-documented component of insect cuticular hydrocarbons (CHCs), which play a crucial role in chemical communication.

-

Contact Pheromone: In the tea weevil (Myllocerinus aurolineatus), n-pentacosane on the surface of sexually mature females acts as a contact sex pheromone, facilitating mate recognition and eliciting copulatory behavior in males.[11]

-

Volatile Pheromone: In the same species, n-pentacosane also functions as a volatile attractant, drawing males from a distance.[11]

-

Aggregation Pheromone: In some social insects, alkanes like this compound can contribute to aggregation signals.

-

Predator Avoidance: Some parasitoids of aphids have been shown to avoid the chemical trails of ladybird predators, which contain n-pentacosane, thereby reducing intraguild predation.[12]

Experimental Protocols

The study of this compound as a plant metabolite and semiochemical relies on a suite of analytical and behavioral bioassay techniques.

Extraction and Analysis of this compound from Plant Material

Objective: To extract and quantify this compound from the epicuticular wax of plants.

Methodology:

-

Sample Collection: Collect fresh plant material (e.g., leaves, stems).

-

Wax Extraction:

-

Immerse the plant material in a non-polar solvent such as hexane or chloroform for a short duration (e.g., 30-60 seconds) to dissolve the epicuticular waxes.[13]

-

Alternatively, for separating epicuticular from intracuticular waxes, a mechanical stripping method using an adhesive like gum arabic can be employed.[8]

-

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to obtain the crude wax extract.

-

Derivatization (Optional but Recommended): To improve the chromatographic properties of polar compounds in the wax mixture, derivatize the extract using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the derivatized or underivatized sample into a GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5) suitable for separating long-chain hydrocarbons.

-

Employ a temperature program that allows for the elution of VLCAs. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure all compounds elute.[13][14]

-

Identify this compound based on its retention time and mass spectrum by comparing it to an authentic standard and a mass spectral library (e.g., NIST).

-

Quantify the amount of this compound using an internal standard (e.g., tetracosane) of a known concentration.

-

Caption: Workflow for the extraction and analysis of this compound.

Behavioral Bioassays for Semiochemical Activity

1. Y-Tube Olfactometer Bioassay (for volatile effects)

Objective: To assess the behavioral response of an insect to volatile this compound.

Methodology:

-

Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms.[15]

-

Airflow: A controlled and purified airflow is passed through both arms of the olfactometer.

-

Stimulus Application: A filter paper treated with a solution of this compound in a suitable solvent (e.g., hexane) is placed in one arm (treatment arm). A filter paper treated with the solvent alone is placed in the other arm (control arm).

-

Insect Release: A single insect is released at the base of the central arm.

-

Observation: The insect's choice of arm (treatment or control) and the time taken to make the choice are recorded. A positive response is recorded if the insect moves a certain distance into one of the arms.

-

Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the treatment arm over the control arm.

Caption: Diagram of a Y-tube olfactometer bioassay setup.

2. Contact Chemoreception Bioassay (for contact effects)

Objective: To assess the behavioral response of an insect to contact with this compound.

Methodology:

-

Substrate Preparation: A small, inert object (e.g., a glass rod or a dummy insect) is treated with a solution of this compound in a solvent. A control substrate is treated with the solvent alone.[16]

-

Acclimation: An insect is placed in an arena (e.g., a Petri dish) and allowed to acclimate.

-

Stimulus Presentation: The treated substrate is introduced into the arena.

-

Behavioral Observation: The insect's behavior upon contacting the substrate is observed and recorded. Key behaviors to note include antennal touching, probing, attempted copulation, or avoidance.

-

Data Analysis: The frequency and duration of specific behaviors in response to the treatment and control substrates are compared using appropriate statistical tests.

Signaling Pathways in Insect Chemoreception

The perception of semiochemicals like this compound by insects involves a complex signal transduction cascade within their olfactory and gustatory systems. While the specific receptors for long-chain alkanes are still being fully elucidated, the general mechanism of insect olfaction is understood to involve several key protein families.

When an odorant molecule like this compound enters the sensillum lymph surrounding the dendrites of olfactory sensory neurons (OSNs), it is thought to be bound by Odorant Binding Proteins (OBPs).[17] These proteins transport the hydrophobic odorant to the olfactory receptors (ORs) located on the dendritic membrane. The insect olfactory receptor is a heteromeric complex, typically composed of a variable odorant-gated subunit and a conserved co-receptor (Orco).[18] Upon ligand binding, this complex forms a non-selective cation channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.[17]

Caption: Generalized signaling pathway for insect olfaction.

Conclusion and Future Directions

This compound is a vital plant metabolite with a significant and diverse role as a semiochemical in the insect world. Its functions range from mediating sexual communication to influencing predator-prey interactions. The detailed methodologies presented in this guide provide a framework for researchers to further investigate the chemical ecology of this compound and other cuticular hydrocarbons.

For drug development professionals, understanding the biosynthesis of these compounds in plants could open avenues for developing novel, environmentally friendly pest control strategies. For instance, manipulating the expression of genes like CER1 and CER3 could alter a plant's surface chemistry, making it more or less attractive to specific insects. Furthermore, the insect olfactory system, with its unique receptor proteins, presents a potential target for the development of new insect repellents or attractants. Further research into the specific receptors that detect this compound and the downstream neural circuits will be crucial for unlocking these possibilities.

References

- 1. This compound | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkane biosynthesis by decarbonylation of aldehydes catalyzed by a particulate preparation from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpsr.com [ijpsr.com]

- 8. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peerj.com [peerj.com]

- 11. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of Interactions between Insect Biological Control Agents and Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. benchchem.com [benchchem.com]

- 17. enlivenarchive.org [enlivenarchive.org]

- 18. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence and Analysis of Pentacosane in Natural Waxes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacosane (n-C25H52) is a long-chain aliphatic hydrocarbon that is a constituent of many naturally occurring waxes.[1][2] These waxes, found on the cuticles of plants and insects, as well as in mineral deposits, serve various protective and signaling functions in nature. In the context of drug development and research, understanding the natural sources, composition, and analysis of this compound is crucial, as it can be a biomarker, a bioactive compound, or a component of complex natural product matrices. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in waxes, detailed experimental protocols for its analysis, and an examination of its biosynthetic origins.

Natural Sources and Occurrence of this compound

This compound is found across the plant and animal kingdoms, as well as in geological formations, primarily as a component of complex wax mixtures.

Plant Waxes (Epicuticular Waxes)

The outermost layer of land plants is the cuticle, which is covered by a layer of epicuticular wax.[3] This wax is critical for preventing water loss, reflecting UV radiation, and protecting against pathogens and insects.[3] this compound is a common, though not always dominant, n-alkane in the epicuticular wax of numerous plant species.

The composition of epicuticular wax, including the concentration of this compound, can vary significantly between plant species, and is influenced by factors such as plant genotype, the age of the leaf, and environmental conditions.[4]

Table 1: Quantitative Occurrence of this compound in Various Plant Waxes

| Plant Species | Family | Tissue | This compound Content (% of total n-alkanes) | Reference |

| Ajuga chamaepitys subsp. laevigata | Lamiaceae | Leaves and Flowers | 1.86 | [5] |

| Quercus suber (Cork Oak) | Fagaceae | Leaves | 0.39 ± 0.04 | [6] |

| Euphorbia milii | Euphorbiaceae | Leaves | Present (quantification not specified) | [7] |

| Triticum aestivum (Wheat) | Poaceae | Leaves and Stems | Detected as a chemotaxonomy marker | [1] |

Insect Waxes (Cuticular Hydrocarbons)

Insects possess a layer of cuticular hydrocarbons (CHCs) on their exoskeleton that primarily serves to prevent desiccation.[8] These CHCs are also crucial for chemical communication, acting as pheromones for mate recognition and social signaling.[9][10] this compound is a frequently identified component of insect CHCs.

Table 2: Occurrence of this compound in Insect Waxes

| Insect Species | Order | Function of this compound | Relative Abundance | Reference |

| Apis mellifera (Honeybee) | Hymenoptera | Component of beeswax | 9.7% of total linear alkanes | [11] |

| Myllocerinus aurolineatus (Tea Weevil) | Coleoptera | Contact and volatile sex pheromone | Not specified | [10] |

| Various blow fly species | Diptera | Age-dependent marker in larvae | Varies with age | [8] |

Mineral Waxes

Mineral waxes are derived from geological sources, primarily from the refining of petroleum.[12] Paraffin waxes, a type of mineral wax, are complex mixtures of saturated hydrocarbons.[13] While the exact composition varies depending on the crude oil source and refining process, this compound can be a constituent of these waxes.

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural waxes typically involve solvent extraction followed by chromatographic analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Waxes from Plant Material

Objective: To extract the epicuticular wax from plant leaves.

Materials:

-

Fresh plant leaves

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hexane

-

Ultrasonic bath

-

Glass beakers

-

Rotary evaporator

-

Filter paper

Protocol:

-

Weigh approximately 1 gram of fresh plant material.

-

Submerge the plant material in a 9:1 (v/v) solution of DCM and MeOH in a glass beaker.

-

Place the beaker in an ultrasonic bath for 15 minutes to facilitate the extraction of lipids.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the solvent extracts and filter to remove any solid plant debris.

-

Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

-

For further purification of n-alkanes, the total lipid extract can be separated using column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of n-Alkanes

Objective: To identify and quantify this compound in the wax extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., ZB-5HT INFERNO, 20 m x 0.18 mm x 0.18 µm)

Protocol:

-

Sample Preparation: Dissolve a known amount of the wax extract in a suitable solvent like hexane. An internal standard (e.g., squalane) should be added for quantitative analysis.

-

Injection: Inject 1 µL of the sample solution into the GC inlet. The injector temperature is typically set to 320°C in splitless mode.[11]

-

Chromatographic Separation:

-

Carrier gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven temperature program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 15°C/min to 340°C.

-

Final hold: Maintain 340°C for a sufficient time to elute all compounds of interest.[11]

-

-

-

Mass Spectrometry:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Ion source temperature: 250°C.

-

Mass scan range: 50-700 m/z.

-

-

Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a known standard and by matching the mass spectrum with a library (e.g., NIST Mass Spectra Library).

-

Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Biosynthesis of this compound in Plants

In plants, this compound is synthesized as part of the very-long-chain alkane (VLC-alkane) biosynthesis pathway. This process begins with the elongation of fatty acids and culminates in the formation of alkanes.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

The precursors for VLC-alkanes are very-long-chain fatty acids (VLCFAs), which are synthesized in the endoplasmic reticulum from C16 and C18 fatty acid pools.[14] This elongation is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) complex. The FAE complex catalyzes a four-step cycle, adding two carbon units from malonyl-CoA to the growing acyl chain in each cycle.

The Alkane-Forming Pathway

The VLC-acyl-CoAs produced by the FAE complex are the direct precursors for the alkane-forming pathway. This pathway is a two-step process:

-

Reduction to Aldehyde: The VLC-acyl-CoA is reduced to a very-long-chain aldehyde.

-

Decarbonylation to Alkane: The aldehyde is then decarbonylated to produce an alkane with one less carbon atom than the original acyl-CoA precursor.

In Arabidopsis thaliana, the core of the alkane synthesis complex is formed by the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3), which act synergistically to convert VLC-acyl-CoAs to VLC-alkanes.[15]

References

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. bg.copernicus.org [bg.copernicus.org]

- 6. Carnaúba do Brasil - Carnauba Wax Extraction [carnaubadobrasil.com.br]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Arabidopsis CER1-LIKE1 Functions in a Cuticular Very-Long-Chain Alkane-Forming Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. irsm.cas.cz [irsm.cas.cz]

- 13. agrocera.com.br [agrocera.com.br]

- 14. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Crystalline Landscape of Pentacosane: A Technical Guide to Structure and Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Solid pentacosane (n-C25H52), a long-chain alkane, serves as a fundamental model system in materials science and is of significant interest in the pharmaceutical industry as an excipient and in drug delivery systems. Its thermal behavior, characterized by a series of well-defined phase transitions, dictates its physical properties and, consequently, its performance in various applications. This technical guide provides an in-depth exploration of the crystalline structure and phase transitions of solid this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its phase behavior.

Crystalline Structure and Polymorphism

Solid this compound exhibits polymorphism, existing in different crystalline forms depending on the temperature. At lower temperatures, it adopts a well-ordered crystalline structure, which then transitions through several partially ordered "rotator" phases before melting into an isotropic liquid.

Low-Temperature Crystalline Phase (X phase)

In its most stable, low-temperature form, this compound crystallizes in an orthorhombic structure.[1][2] This is characteristic of odd-numbered n-alkanes.[1][3] In this phase, the hydrocarbon chains are in an all-trans configuration and are packed in a highly ordered, layered structure with a bilayer stacking arrangement (ABAB...).[2][4] The molecules exhibit long-range positional and orientational order, with a characteristic "herringbone" packing arrangement within the layers.[2]

Rotator Phases

Upon heating, this compound undergoes a series of solid-solid phase transitions into what are known as rotator phases.[5][6][7] These phases are characterized by the onset of rotational motion of the molecules around their long axes, while the centers of mass of the molecules maintain a regular crystalline lattice.[2][8] This results in a state of intermediate order between a true crystal and a liquid. Several rotator phases have been identified for n-alkanes, and for this compound, the sequence of transitions involves multiple rotator phases, often denoted as RI, RII, and RV.[2][4]

-

Rotator V (RV) Phase: This phase is characterized by a tilted arrangement of the molecules with respect to the layer normal.[4]

-

Rotator I (RI) Phase: In the RI phase, the molecules are untilted and packed in a distorted hexagonal (orthorhombic) lattice with bilayer (ABAB...) stacking.[2][8]

-

Rotator II (RII) Phase: The RII phase has molecules that are also untilted but are packed in a more symmetric hexagonal lattice.[1][2]

The existence and stability of these rotator phases are crucial for understanding the nucleation and crystallization processes in related materials like polyethylene.[1]

Phase Transitions of Solid this compound

The transitions between the different crystalline and rotator phases, as well as the final melting transition, are thermodynamically distinct events. These transitions can be characterized by their onset temperatures and the enthalpy changes associated with them.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the phase transitions of solid this compound. The data is compiled from various experimental studies.

| Transition | Temperature (°C) | Temperature (K) | Enthalpy of Transition (kJ/mol) | Reference |

| Crystal-to-Crystal (Heating) | 46.1 ± 0.2 | 319.25 ± 0.2 | - | [9] |

| Crystal-to-Crystal 1 (Cooling) | 42.4 ± 0.2 | 315.55 ± 0.2 | - | [9] |

| Crystal-to-Crystal 2 (Cooling) | 39.1 ± 0.2 | 312.25 ± 0.2 | - | [9] |

| Melting (Fusion) | 53.4 ± 0.2 | 326.55 ± 0.2 | - | [9] |

| Melting Point | 53.3 | 326.45 | - | [10] |

| Fusion (Melting) Point | - | 326.7 | 57.74 | [11] |

| Fusion (Melting) Point | - | 326.4 | 57.8 | [11] |

| Fusion (Melting) Point | - | 325.9 | 55.53 | [11] |

| Crystallization (Cooling) | 50.6 ± 0.2 | 323.75 ± 0.2 | - | [9] |

Table 1: Phase Transition Temperatures and Enthalpies of this compound.

| Thermodynamic Property | Value | Units | Reference |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 55.53 | kJ/mol | [12] |

| Entropy of fusion (ΔfusS) | 174. ± 10. | J/mol*K | [11] |

Table 2: Additional Thermodynamic Properties of this compound.

Sequence of Phase Transitions

A phenomenological theory has been developed to describe the series of structural phase transitions in this compound.[2][6] The generally accepted sequence of phases upon heating is:

Crystalline Solid (X) → Rotator V (RV) → Rotator I (RI) → Rotator II (RII) → Isotropic Liquid (L)

The transitions between the rotator phases are typically weakly first-order.[1] The final transition from the RII phase to the isotropic liquid is a strong first-order melting transition.[2]

Experimental Protocols

The characterization of the crystalline structure and phase transitions of this compound relies on several key analytical techniques. The following sections provide an overview of the methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[13]

-

Objective: To measure the heat flow associated with the phase transitions of this compound as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used.

-

Experimental Conditions:

-

Temperature Program: The sample is typically subjected to a controlled heating and cooling cycle. A common heating/cooling rate is 10 °C/min, although slower rates can be used for better resolution of closely spaced transitions.[14]

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

Temperature Range: The temperature range should encompass all expected phase transitions, for instance, from room temperature to above the melting point (e.g., 25 °C to 70 °C).

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to solid-solid transitions and melting, while exothermic peaks on cooling represent crystallization and solid-solid transitions. The onset temperature of a peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

X-Ray Diffraction (XRD)

XRD is the primary method for determining the crystalline structure of the different phases of this compound.[7][15]

-

Objective: To identify the crystal lattice parameters and symmetry of each solid phase.

-

Sample Preparation: A fine powder of this compound is prepared and mounted on a sample holder. For temperature-dependent studies, the sample is placed in a variable-temperature stage.

-

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector.

-

Experimental Conditions:

-

Temperature Control: The sample temperature is precisely controlled and varied to study the structure at different phases.

-

Scan Range: The diffraction pattern is typically recorded over a 2θ range that covers the characteristic Bragg reflections for n-alkanes (e.g., 5° to 40°).

-

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The d-spacings are calculated from the peak positions using Bragg's Law. These are then used to index the diffraction pattern and determine the unit cell parameters and space group for each phase. Changes in the diffraction pattern as a function of temperature indicate a phase transition.

Spectroscopic Techniques (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy can be used to probe changes in the molecular environment and conformation during phase transitions.[9]

-

Objective: To monitor changes in vibrational modes that are sensitive to the crystalline packing and conformational order.

-

Sample Preparation: A thin film of this compound can be cast from a solution onto an infrared-transparent substrate (e.g., KBr), or the sample can be analyzed as a dispersion in a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared spectrometer.

-

Experimental Conditions: The sample is placed in a temperature-controlled cell, and spectra are recorded at different temperatures through the phase transitions.

-

Data Analysis: Specific vibrational bands, such as the CH2 rocking and scissoring modes, are sensitive to the interchain packing and can be used to distinguish between different crystalline and rotator phases. Changes in the peak positions, shapes, and splitting of these bands are indicative of phase transitions.

Visualization of Phase Transitions

The sequence of phase transitions in solid this compound upon heating can be represented as a logical workflow.

Caption: Phase transition pathway of solid this compound upon heating.

This guide provides a comprehensive overview of the current understanding of the crystalline structure and phase transitions of solid this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this and related long-chain alkanes. A thorough understanding of these fundamental properties is essential for the rational design and application of these materials in various scientific and industrial fields.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Crystal and rotator phases of n-alkanes: A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural phase transitions in this compound C25H52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Instabilities, thermal fluctuations, defects and dislocations in the crystal–RI–RII rotator phase transitions of n-alkanes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound (CAS 629-99-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Phase transitions in molecular crystals of n -alkanes: Tri-, tetra-, and this compound - Egorov - Physics of the Solid State [journals.rcsi.science]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. digital.library.unt.edu [digital.library.unt.edu]

Pentacosane as a Contact Sex Pheromone in Insects: A Technical Guide

Abstract

Cuticular hydrocarbons (CHCs) are a diverse class of epicuticular lipids that play a crucial role in preventing desiccation and facilitating chemical communication in insects. Among these, the n-alkane pentacosane (C25) has been identified as a key contact sex pheromone in a variety of insect species. This technical guide provides an in-depth analysis of the function of this compound in insect mating behavior, its biosynthesis, the mechanisms of its perception, and detailed experimental protocols for its study. The information is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction: The Role of Cuticular Hydrocarbons in Insect Communication

Insects are covered by a thin, waxy layer of lipids on their cuticle, of which hydrocarbons are a major component.[1] While initially recognized for their vital role in preventing water loss, it is now well-established that these cuticular hydrocarbons (CHCs) are also pivotal in chemical communication.[1][2] CHC profiles, which can be a complex mixture of n-alkanes, alkenes, and methyl-branched alkanes, are often species- and even sex-specific, acting as "chemical fingerprints" that convey a wealth of information.[3] These signals can mediate nestmate recognition in social insects, species recognition, and, critically, mate choice.[2][3]

This compound, a straight-chain saturated hydrocarbon with 25 carbon atoms, has emerged as a significant contact sex pheromone in several insect orders, including Coleoptera and Diptera.[4][5] As a contact pheromone, it is perceived upon physical contact, typically by the antennae of the receiving insect, and can elicit a cascade of courtship and mating behaviors in males.[4][6] This guide will focus specifically on the multifaceted role of this compound in insect reproduction.

This compound's Function in Insect Mating Behavior

This compound primarily functions as a sex recognition and courtship stimulant. Its presence on the female cuticle signals her sexual maturity and species identity to a potential male mate.

Documented Roles of this compound as a Contact Sex Pheromone

Several studies have unequivocally identified this compound as a key component of the contact sex pheromone blend in various insect species.

-

In Coleoptera:

-

Tea Weevil (Myllocerinus aurolineatus): n-Pentacosane has been identified as a crucial contact sex pheromone on the cuticle of sexually mature females. Its presence facilitates mate recognition and elicits copulatory behavior in males. Interestingly, in this species, this compound also functions as a volatile attractant over short distances.[4][7]

-

Rustic Borer (Xylotrechus colonus): The contact pheromone of the female rustic borer is a blend of n-pentacosane, 9-methylthis compound, and 3-methylthis compound. These compounds are absent or present in very small amounts on males. Reapplication of a solvent extract containing these CHCs to a washed female restores her attractiveness to males.[6][8]

-

-

In Diptera:

-

Crane Fly (Tipula autumnalis): In this species, n-pentacosane, along with (Z)-9-pentacosene and (Z,E)-6,9-pentacosadiene, are the predominant components in the cuticular washes of females and evoke the strongest antennal responses in males. Each of these compounds individually was found to be attractive to males in behavioral assays, confirming their role as part of the female sex pheromone.[1][2][4]

-

Quantitative Data on this compound in Insect CHC Profiles

The relative abundance of this compound in the CHC profile is often a key factor in its activity as a pheromone. The following table summarizes available quantitative data from selected species.

| Insect Species | Sex | This compound (Relative Abundance %) | Other Active CHCs in Blend | Citation(s) |

| Myllocerinus aurolineatus (Tea Weevil) | Female | Major Component (exact % not specified) | n-Heptacosane | [4][7] |

| Xylotrechus colonus (Rustic Borer) | Female | Significant Component (exact % not specified) | 9-Methylthis compound, 3-Methylthis compound | [6][8] |

| Tipula autumnalis (Crane Fly) | Female | Predominant Component | (Z)-9-Pentacosene, (Z,E)-6,9-Pentacosadiene | [1][2][4] |

| Necrophagous Flies (various species) | Pupal Exuviae | 0.77 - 6.33% | Varies by species | [9] |

Note: Specific dose-response data from behavioral bioassays are often not explicitly detailed in the primary literature. Further research is needed to establish precise concentration thresholds for eliciting mating behaviors.

Biosynthesis of this compound

The biosynthesis of n-pentacosane, like other CHCs, is fundamentally linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The general pathway involves the elongation of fatty acyl-CoA precursors followed by a final conversion step to the hydrocarbon.

The overall workflow for the biosynthesis of n-alkanes like this compound can be summarized as follows:

Caption: Generalized biosynthetic pathway of n-pentacosane in insects.

The key steps are:

-

Chain Elongation: Starting from acetyl-CoA and malonyl-CoA, fatty acid synthases (FAS) produce shorter-chain fatty acyl-CoAs (typically C16 or C18). A series of elongase enzymes then sequentially add two-carbon units to these precursors to generate very-long-chain fatty acids (VLCFAs). For this compound, the precursor would be a C26 fatty acyl-CoA.

-

Reduction to Aldehyde: The C26 fatty acyl-CoA is then reduced to the corresponding C26 aldehyde by an acyl-CoA reductase.

-

Oxidative Decarbonylation: The final and crucial step is the conversion of the C26 aldehyde to C25 alkane (this compound). This is catalyzed by an insect-specific cytochrome P450 enzyme from the CYP4G family, which functions as an oxidative decarbonylase, removing the aldehyde's carbonyl group as carbon dioxide.[10]

Perception of this compound: The Signaling Pathway

Contact chemoreception of hydrocarbons like this compound is mediated by specialized chemoreceptors located on the insect's antennae and potentially other appendages. The binding of this compound to these receptors initiates a signal transduction cascade that ultimately leads to a behavioral response.

The current understanding of this process suggests the involvement of two main families of chemoreceptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).

Caption: Proposed signaling pathway for this compound perception.

-

Binding: this compound on the female's cuticle makes physical contact with a chemosensory sensillum on the male's antenna. It then binds to a specific receptor protein (likely an OR or IR) on the dendritic membrane of a chemosensory neuron.[11][12]

-

Channel Activation: Insect ORs and IRs are ligand-gated ion channels. The binding of this compound induces a conformational change in the receptor complex, opening an associated ion channel.[11][12][13]

-

Depolarization: The opening of the ion channel allows for an influx of cations (such as Na⁺, K⁺, and Ca²⁺), leading to the depolarization of the neuronal membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and fired along the axon of the sensory neuron.

-

Signal Transduction: The action potential travels to the antennal lobe of the insect's brain, where the information is processed. This signal is then relayed to higher brain centers, integrating the chemical cue with other sensory information.

-

Behavioral Response: The processing of this signal in the brain ultimately triggers the stereotyped courtship and mating behaviors exhibited by the male.

While specific receptors for n-alkanes like this compound have not been definitively identified in most species, research on ants has shown that a specific subfamily of ORs is tuned to detect CHCs.[11] Similarly, IRs in Drosophila are considered candidate pheromone receptors.[13][14]

Experimental Protocols

The study of this compound as a contact sex pheromone involves a series of well-defined experimental procedures, from the extraction and identification of the compound to behavioral bioassays that confirm its function.

Extraction and Analysis of Cuticular Hydrocarbons

A common workflow for the chemical analysis of CHCs is outlined below:

Caption: Standard workflow for CHC extraction and analysis.

Protocol 1: Solvent Extraction of CHCs

This is the most widely used method for obtaining CHC profiles.

-

Materials:

-

Glass vials (2-4 mL) with PTFE-lined caps

-

n-Hexane or n-Pentane (high-purity, analytical grade)

-

Vortex mixer

-

Micropipettes

-

GC vials with micro-inserts

-

A gentle stream of nitrogen gas

-

-

Procedure:

-

Place a single insect (or a pooled sample for very small insects) into a clean glass vial.

-

Add a known volume of hexane (e.g., 200-500 µL) to fully submerge the insect.

-

Gently agitate or vortex the vial for a set period, typically 5-10 minutes. This duration is usually sufficient to extract the surface lipids without lysing cells and releasing internal lipids.[3][15]

-

Carefully remove the insect from the vial.

-

Transfer the solvent (now containing the CHCs) to a clean GC vial insert.

-

Evaporate the solvent to the desired final volume (or to dryness) under a gentle stream of nitrogen.

-

If evaporated to dryness, reconstitute the residue in a small, known volume of hexane (e.g., 20-50 µL) for GC-MS analysis.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating, identifying, and quantifying the components of a CHC extract.

-

Typical GC-MS Parameters:

-

Injector: Splitless mode, temperature ~280-300°C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Oven Temperature Program: A typical program might be:

-

Initial temperature of 150°C, hold for 2 minutes.

-

Ramp up to 320°C at a rate of 5-10°C/min.

-

Hold at 320°C for 10-15 minutes.

-

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-600.

-

Identification: Peaks are identified by comparing their retention times and mass spectra to those of authentic standards (like synthetic n-pentacosane) and by interpreting the fragmentation patterns.

-

Behavioral Bioassays

Behavioral bioassays are essential to confirm the function of a putative pheromone.

Protocol 3: Contact Pheromone Arena Bioassay

This assay assesses the behavioral response of males to a chemical stimulus presented on a dummy or model.

-

Materials:

-

Petri dish or small glass arena (e.g., 10 cm diameter).

-

Filter paper to line the bottom of the arena.

-

Inert dummy models (e.g., small pieces of black filter paper, glass beads, or solvent-washed dead females).

-

Synthetic n-pentacosane of high purity.

-

Solvent (e.g., hexane).

-

-

Procedure:

-

Prepare the dummies:

-

Treatment Dummies: Apply a known amount of synthetic this compound (dissolved in a small volume of hexane) to the dummy. The amount should be ecologically relevant, often in the range of a few female equivalents (typically ng to low µg range).

-

Control Dummies: Apply only the solvent to the dummy.

-

-

Allow the solvent to evaporate completely from all dummies.

-

Introduce a single, sexually mature male into the arena and allow him to acclimate for a few minutes.

-

Introduce a treatment or control dummy into the arena.

-

Observe and record the male's behavior for a set period (e.g., 5-10 minutes). Key behaviors to quantify include:

-

Antennal contact with the dummy.

-

Time spent near the dummy.

-

Courtship displays (e.g., wing fanning, abdominal curling).

-

Copulation attempts.

-

-

Repeat the experiment with a sufficient number of replicates, using a new male for each trial.

-

Analyze the data statistically to compare the responses to treatment and control dummies.

-

Conclusion and Future Directions

This compound is a well-established contact sex pheromone in a growing number of insect species, playing a critical role in mate recognition and the initiation of courtship. This guide has synthesized the current knowledge on its behavioral function, biosynthesis, and perception, while also providing detailed experimental protocols for its investigation.

Despite significant progress, several areas warrant further research:

-

Receptor Identification: The specific gustatory or odorant receptors that bind to this compound and other n-alkanes remain to be identified in most species.

-

Dose-Response Relationships: Detailed quantitative studies are needed to establish the precise dose-response curves for this compound-mediated behaviors in different insect species.

-

Synergistic and Antagonistic Effects: The role of this compound within the broader context of the entire CHC blend, including potential synergistic or antagonistic interactions with other components, requires further elucidation.

-

Biosynthetic Regulation: The hormonal and environmental factors that regulate the production of this compound and other CHCs are not fully understood.

A deeper understanding of these aspects will not only advance our fundamental knowledge of insect chemical communication but also pave the way for the development of innovative and environmentally benign pest management strategies that target these crucial semiochemical pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Role of contact pheromones in mate recognition in Xylotrechus colonus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First contact pheromone identified for a longhorned beetle (Coleoptera: Cerambycidae) in the subfamily Prioninae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterologous investigation of metabotropic and ionotropic odorant receptors in ab3A neurons of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The multidimensional ionotropic receptors of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sdbonline.org [sdbonline.org]

- 14. researchgate.net [researchgate.net]

- 15. eje.cz [eje.cz]

Pentacosane: A Comprehensive Technical Review of Its Biological Activity and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacosane (n-C25H52), a long-chain saturated hydrocarbon, has emerged as a molecule of interest within the scientific community due to its reported biological activities, including potential anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a specific focus on its cytotoxic and potential anticancer mechanisms. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways and experimental workflows to serve as a valuable resource for researchers in oncology and drug discovery. While this compound has been identified as a component of various plant extracts exhibiting cytotoxicity against several cancer cell lines, it is crucial to note that research on the purified compound is still in its nascent stages.

Introduction

This compound is a straight-chain alkane with 25 carbon atoms, found naturally in a variety of plant species, including Curcuma raktakanda and the essential oil of Malus domestica leaves.[1] Historically, long-chain alkanes were often considered biologically inert. However, recent studies have indicated that these molecules can possess significant bioactivities. This compound, in particular, has been identified as a constituent of plant extracts that demonstrate cytotoxic effects against a range of cancer cell lines, including C-6 glioma, A549 lung carcinoma, CHOK1 ovarian, and THP-1 acute monocytic leukemia cells.[1] This has spurred interest in its potential as a standalone anticancer agent or as a lead compound for the development of novel cancer therapeutics.

This guide aims to consolidate the existing, albeit limited, scientific literature on this compound's anticancer properties and to provide a framework for future research by outlining detailed experimental methodologies and potential mechanisms of action.

Quantitative Data on Cytotoxic Activity

Direct quantitative data on the cytotoxic activity of pure this compound is scarce in the current literature. Most studies have evaluated the efficacy of plant extracts containing a mixture of compounds, including this compound. The following table summarizes the reported IC50 values for extracts in which this compound was identified as a major component. It is imperative to recognize that these values reflect the combined effect of all constituents in the extract and not solely the activity of this compound.

| Plant Extract/Fraction | Cancer Cell Line | Assay | IC50 Value (µg/mL) | Reference |

| Acetone Extract of Curcuma raktakanda | C-6 Glioma | MTT | 32.97 | [2] |

| Hexane Extract of Curcuma raktakanda | C-6 Glioma | MTT | 40.63 | [2] |

| Ethyl Acetate Extract of Curcuma raktakanda | C-6 Glioma | MTT | 51.65 | [2] |

Potential Mechanisms of Anticancer Activity

While the precise molecular mechanisms underlying the anticancer activity of this compound have not been elucidated, the effects observed from extracts containing this compound suggest the involvement of common cancer cell death pathways, namely apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which many chemotherapeutic agents exert their effects.[3] The induction of apoptosis by this compound-containing extracts in cancer cells is a plausible mechanism of action. This process is tightly regulated by a complex network of signaling molecules and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.[1]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer.[4] Certain anticancer compounds can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing and leading to their eventual death.[5] It is hypothesized that this compound may interfere with the cell cycle machinery in cancer cells.

Putative Signaling Pathways

Disclaimer: The following signaling pathway diagram is a hypothetical representation of how this compound might induce apoptosis and cell cycle arrest based on the common mechanisms of natural anticancer compounds. Direct experimental evidence for this compound's effect on these specific pathways is currently lacking.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be essential for evaluating the anticancer properties of pure this compound.

Extraction and Isolation of this compound

A standard method for isolating this compound from plant material, such as the rhizomes of Curcuma raktakanda, involves solvent extraction followed by chromatographic purification.

Protocol:

-